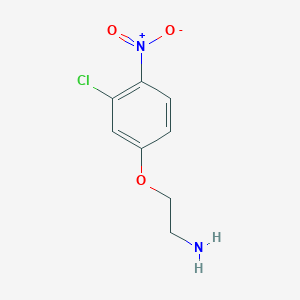

2-(3-Chloro-4-nitrophenoxy)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O3 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

2-(3-chloro-4-nitrophenoxy)ethanamine |

InChI |

InChI=1S/C8H9ClN2O3/c9-7-5-6(14-4-3-10)1-2-8(7)11(12)13/h1-2,5H,3-4,10H2 |

InChI Key |

JIPXMJPLIGFSJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCN)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Chloro 4 Nitrophenoxy Ethan 1 Amine and Its Analogues

Strategies for Phenoxy Ether Linkage Formation

The central structural feature of 2-(3-chloro-4-nitrophenoxy)ethan-1-amine is the ether bond connecting the nitrophenyl ring to the ethanamine moiety. The formation of this linkage is typically achieved through nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution Approaches on Nitrophenyl Systems

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the phenoxy ether linkage. This reaction is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group, on the aromatic ring, which activates the ring towards nucleophilic attack.

A common precursor for this synthesis is 3,4-dichloronitrobenzene. In this molecule, the nitro group strongly activates the chlorine atom at the para position (C-4) towards nucleophilic substitution. The negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitro group, stabilizing it through resonance. quizlet.com The chlorine atom at the meta-position (C-3) is significantly less reactive.

The reaction of 3,4-dichloronitrobenzene with a suitable nucleophile, such as the alkoxide derived from ethanolamine, can lead to the desired phenoxy ether. The ethanolamine would first be deprotonated with a base to form the more nucleophilic aminoalkoxide. This nucleophile would then attack the C-4 position of 3,4-dichloronitrobenzene, displacing the chloride ion.

A similar strategy has been employed in the synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, where 3,4-dichloronitrobenzene was reacted with 4-chlorophenol in the presence of potassium hydroxide and a copper catalyst at elevated temperatures. nih.gov

| Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Product |

| 3,4-Dichloronitrobenzene, 4-Chlorophenol | KOH, Copper | - | 110-120 | 3-chloro-4-(4′-chlorophenoxy)nitrobenzene |

| 3,4-Dichloronitrobenzene, Sodium Methoxide | - | Methanol (B129727) | Reflux | 2-Chloro-4-nitroanisole |

Williamson Ether Synthesis Variants with Halonitrobenzenes

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. rsc.org This reaction involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. rsc.org In the context of synthesizing this compound, this can be adapted in two primary ways.

One approach involves the reaction of the sodium or potassium salt of 3-chloro-4-nitrophenol with a suitable 2-substituted ethanol derivative, such as 2-chloroethanol or 2-bromoethanol. The phenoxide is generated by treating 3-chloro-4-nitrophenol with a base like sodium hydroxide or potassium hydroxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanol and displacing the halide to form the ether linkage. For this SN2 reaction to be efficient, primary alkyl halides are preferred as they are less prone to competing elimination reactions. jove.com

Alternatively, one could start with ethanolamine and react it with a reagent that introduces a leaving group on the oxygen, which is then displaced by the 3-chloro-4-nitrophenoxide. However, the first approach is generally more straightforward.

| Phenol | Alkyl Halide | Base | Solvent | Product |

| p-Cresol | Chloroacetic acid | KOH | Water | p-Methylphenoxyacetic acid |

| Salicylaldehyde | Chloroacetic acid | NaOH | Water | (2-Formylphenoxy)acetic acid |

Amine Functional Group Introduction and Manipulation

The amine group is a key functionality of the target molecule. Its introduction is typically achieved by the reduction of a nitro group, which is often present in the starting materials used for the ether formation step.

Reduction of Nitro Groups to Amine Groups (Catalytic, Chemical)

The reduction of the nitro group to a primary amine is a crucial step in the synthesis. This transformation can be accomplished using various methods, both catalytic and chemical.

Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.netiaea.org The reaction is often performed in a solvent like methanol or ethanol. This method is generally high-yielding and produces water as the only byproduct.

Chemical Reduction: A widely used chemical method for nitro group reduction involves the use of metals in acidic media. A classic example is the use of iron powder in the presence of an acid like acetic acid or hydrochloric acid. nih.gov This method is robust and effective for a wide range of nitroarenes. For instance, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene has been successfully reduced to the corresponding aniline using iron powder and acetic acid in an ethanol/water mixture at reflux. nih.gov Other metals such as tin (Sn) or zinc (Zn) in acidic conditions can also be employed.

| Nitro Compound | Reducing Agent | Catalyst | Solvent | Product | Yield (%) |

| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | Iron powder | - | Acetic acid, EtOH/H₂O | 3-chloro-4-(4′-chlorophenoxy)aminobenzene | 94 |

| Nitrobenzene | H₂ | Pd/C | Methanol | Aniline | High |

| Nitrophenols | NaBH₄ | Pd/Graphene | Aqueous solution | Aminophenols | High |

Alkylation and Acylation of Amine Precursors

Once the primary amine of 2-(3-chloro-4-aminophenoxy)ethan-1-amine is formed, it can be further modified through alkylation or acylation to generate a variety of analogues.

Alkylation: The primary amine can be alkylated using alkyl halides. wikipedia.org This reaction is a nucleophilic substitution where the amine acts as the nucleophile. To control the degree of alkylation and avoid the formation of polyalkylated products, specific reaction conditions, such as using an excess of the amine or employing protecting group strategies, may be necessary. jove.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. fishersci.co.uk

Acylation: The primary amine can be readily acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640). jove.com The reaction is usually fast and exothermic. Often, a non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the HCl produced when an acyl chloride is used. commonorganicchemistry.com This reaction is a useful way to introduce a wide range of acyl groups onto the amine nitrogen.

| Amine | Reagent | Base | Solvent | Product |

| Primary Amine | Alkyl Halide | Triethylamine | DMF | Secondary Amine |

| Primary Amine | Acyl Chloride | Triethylamine/Pyridine | DCM | Amide |

Multi-Step Synthesis Pathways from Precursors

A plausible and convergent synthetic route would be a two-step process starting from commercially available precursors:

Route 1:

Ether Formation: Reaction of 3,4-dichloronitrobenzene with an excess of monoethanolamine. This reaction would likely occur via nucleophilic aromatic substitution at the more activated C-4 position. The use of excess ethanolamine would favor the desired product and can also act as the base to neutralize the HCl formed. This step would yield 2-(3-chloro-4-nitrophenoxy)ethan-1-ol.

Amination of the Alcohol: The hydroxyl group of the resulting alcohol would then need to be converted to an amine. This could be achieved through a two-step process: conversion of the alcohol to a better leaving group (e.g., a tosylate or a halide) followed by reaction with ammonia (B1221849) or a protected amine equivalent.

Route 2:

Ether Formation: Williamson ether synthesis between 3-chloro-4-nitrophenol and a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide). The phenoxide of 3-chloro-4-nitrophenol, formed with a suitable base, would displace the bromide.

Deprotection and Reduction: The phthalimide protecting group can be removed, for example, by hydrazinolysis (the Ing-Manske procedure). This would be followed by the reduction of the nitro group to the amine, as described in section 2.2.1. The order of these two steps (deprotection and reduction) might be interchangeable depending on the stability of the functional groups to the respective reaction conditions.

A patent describes the reaction of 3,4-dichloronitrobenzene with ammonia in an autoclave at elevated temperature and pressure to produce 5-chloro-2-nitroaniline, demonstrating the feasibility of amination at the C-4 position. google.com This suggests that direct reaction with ethanolamine is a viable approach.

The choice of the synthetic pathway would depend on factors such as the cost and availability of starting materials, reaction yields, and the ease of purification of intermediates.

Sequential Halogenation, Nitration, and Etherification Routes

The construction of the 2-(3-Chloro-4-nitrophenoxy) moiety typically begins with a commercially available phenol or nitrophenol precursor. A common strategy involves the sequential introduction of the required functional groups onto the aromatic ring.

One plausible pathway starts with 4-nitrophenol, which can undergo electrophilic chlorination. The synthesis of the key intermediate, 2-chloro-4-nitrophenol, can be accomplished by reacting p-nitrophenol with chlorine in an inert organic solvent google.com. Alternative methods, such as oxidative chlorination using hydrochloric acid and hydrogen peroxide, have also been reported google.com.

Once the substituted phenol, 3-chloro-4-nitrophenol, is obtained, the final step is the formation of the ether linkage. This is typically achieved via a Williamson ether synthesis. The phenol is first deprotonated with a suitable base, such as potassium hydroxide or sodium hydroxide, to form the more nucleophilic phenoxide. This intermediate is then reacted with a protected 2-aminoethanol derivative, such as 2-bromoethan-1-amine or, more commonly, a reagent like 2-(Boc-amino)ethyl bromide to prevent side reactions with the amine. A final deprotection step would then yield the desired this compound.

An alternative etherification approach involves the reaction of a halo-nitroaromatic compound with an alcohol. For instance, 3,4-dichloronitrobenzene can be reacted with a phenoxide in the presence of a copper catalyst, demonstrating a method where the ether bond is formed via nucleophilic aromatic substitution nih.gov.

Table 1: Key Intermediates in Sequential Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 4-Nitrophenol | C₆H₅NO₃ | Starting material for nitration/halogenation |

| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | Key intermediate after chlorination/nitration google.com |

| 3,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | Alternative starting material for etherification nih.gov |

Coupling Reactions and Phase-Transfer Catalysis in Synthesis

Modern synthetic organic chemistry offers powerful tools for the formation of the crucial aryl ether bond. While classical Williamson ether synthesis is effective, coupling reactions and the use of phase-transfer catalysis can offer significant advantages in terms of yield, reaction conditions, and scalability.

Coupling Reactions: The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for forming diaryl ethers and aryl alkyl ethers thermofisher.com. In the context of synthesizing the target molecule, this could involve the coupling of 3-chloro-4-nitrophenol with a suitable 2-haloethanamine derivative in the presence of a copper catalyst and a base. The reaction generally requires high temperatures but is effective for constructing the C-O bond.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for reactions involving reactants in immiscible phases, such as an aqueous solution of a salt and an organic solution of a substrate dalalinstitute.comprinceton.edu. In the synthesis of this compound, PTC can facilitate the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where it can react with the alkyl halide dalalinstitute.comcore.ac.uk.

A typical PTC system for this etherification would involve:

An organic solvent (e.g., toluene, dichloromethane) containing the alkylating agent (e.g., 2-chloroethan-1-amine).

An aqueous solution or solid form of a base (e.g., NaOH, K₂CO₃) to deprotonate the 3-chloro-4-nitrophenol.

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether princeton.educrdeepjournal.org.

The catalyst forms a lipophilic ion pair with the phenoxide, shuttling it into the organic phase to react. This method often leads to faster reaction rates, higher yields, and milder conditions, while potentially reducing the need for expensive anhydrous solvents dalalinstitute.com.

Derivatization Strategies for Structural Modification

The this compound scaffold possesses several reactive sites—the primary amine, the aromatic ring activated by the nitro group, and the nitro group itself—that allow for extensive structural modification.

Amide Formation for N-Substituted Derivatives

The primary amine of the ethan-1-amine side chain is a versatile functional group for derivatization, most commonly through the formation of amides. This transformation is typically straightforward and high-yielding. The amine can be reacted with a variety of acylating agents, including:

Carboxylic Acids: Direct condensation with carboxylic acids is achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Acyl Chlorides and Anhydrides: These highly reactive reagents readily form amides upon reaction with the amine, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl or carboxylic acid byproduct sphinxsai.com.

This methodology allows for the introduction of a wide array of substituents (R-groups) onto the nitrogen atom, enabling the systematic modification of the compound's physicochemical properties. The synthesis of N-substituted amides is a fundamental strategy in medicinal chemistry for exploring structure-activity relationships researchgate.net.

Table 2: Examples of Amide Formation Reactions

| Amine Substrate | Acylating Agent | Resulting Derivative Class |

|---|---|---|

| This compound | Acetic Anhydride | N-Acetyl derivative |

| This compound | Benzoyl Chloride | N-Benzoyl derivative |

Heterocyclic Ring Incorporations based on the Ethan-1-amine Scaffold

The primary amine of the title compound serves as a key building block for the construction of various nitrogen-containing heterocyclic rings. These structures are of significant interest in materials science and pharmaceutical development.

Common strategies for incorporating the ethan-1-amine scaffold into heterocyclic systems include:

Condensation Reactions: Reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidines or diazepines.

Cyclization with Bifunctional Reagents: Treatment with reagents containing two electrophilic centers can be used to construct rings. For example, reaction with chloroacetyl chloride could be a first step towards synthesizing more complex heterocycles researchgate.net.

Pictet-Spengler Reaction: If the aromatic ring were modified to contain an activating group ortho to the ether linkage, an intramolecular cyclization could be envisioned to form tetrahydroisoquinoline-like structures.

Triazole Formation: While not a direct reaction of the amine, modification of the amine to an azide, followed by a cycloaddition reaction (a "click" reaction) with an alkyne, is a powerful method for forming 1,2,3-triazole rings heteroletters.org.

These synthetic routes provide access to a vast chemical space, embedding the original phenoxy-ethanamine motif within larger, more complex cyclic frameworks.

Side Chain Functionalization and Aromatic Ring Substitutions

Beyond amide formation, both the amine side chain and the aromatic ring offer opportunities for further functionalization.

Side Chain Functionalization:

N-Alkylation: The primary amine can be mono- or di-alkylated using alkyl halides. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is another common method for introducing alkyl groups.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are stable and important functional groups in various applications.

Aromatic Ring Substitutions: The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the position of the chloro substituent ambeed.com.

Substitution of Chlorine: The chlorine atom can be displaced by various nucleophiles, such as other amines, alkoxides, or thiolates, to generate a library of analogues with diverse substitution patterns at the 3-position.

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline (an amino group) using various reducing agents, such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation nih.gov. This newly formed aromatic amine is a versatile handle for a host of subsequent reactions:

Diazotization: It can be converted to a diazonium salt, which is an excellent leaving group and can be substituted by a wide range of nucleophiles (Sandmeyer reaction).

Acylation/Alkylation: The aromatic amine can undergo reactions similar to the side-chain amine, such as amide and sulfonamide formation.

These derivatization strategies highlight the utility of this compound as a versatile scaffold for the synthesis of a broad range of more complex molecules.

Structure Activity Relationship Sar Studies of 2 3 Chloro 4 Nitrophenoxy Ethan 1 Amine and Its Derivatives

Influence of Aromatic Substituents (Chloro, Nitro) on Biological Interactions

The nature, position, and electronic properties of substituents on an aromatic ring are critical determinants of a molecule's biological activity. In the 2-(3-chloro-4-nitrophenoxy)ethan-1-amine scaffold, the chloro and nitro groups significantly influence the molecule's physicochemical properties, thereby affecting its interactions with target proteins.

The chloro group, positioned at the meta-position (C3), is a halogen atom known for its dual electronic nature. It is moderately electron-withdrawing through induction and weakly electron-donating through resonance. Its primary contribution to SAR is often through modifying the lipophilicity (hydrophobicity) of the molecule. An increase in lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets within a target protein. Furthermore, the chloro group can engage in specific halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site, which can contribute to binding affinity.

The nitro group at the para-position (C4) is a strong electron-withdrawing group. This property significantly reduces the electron density of the phenyl ring and can influence the pKa of the phenoxy oxygen. The presence of nitro groups has been shown to be essential for the biological activity of various compounds, including certain antimicrobials. nih.govresearchgate.net In some molecular contexts, replacing a nitro group with a less electron-withdrawing substituent like a chloro or cyano group can lead to a marked decrease in activity. The nitro group's planar structure and ability to act as a hydrogen bond acceptor can also be crucial for specific interactions within a receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) studies often correlate biological activity with physicochemical parameters like the Hammett constant (σ), which describes electronic effects, and the partition coefficient (log P) or hydrophobic substituent constant (π), which describe lipophilicity. nih.gov For phenoxy-based compounds, biological potency often correlates positively with the hydrophobicity (π values) and the electron-withdrawing character (σ constants) of the aromatic substituents. nih.gov

| Compound | R1 (Position 3) | R2 (Position 4) | Key Properties | Hypothetical Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| 1 (Parent) | -Cl | -NO2 | Strongly electron-withdrawing, lipophilic | 15 |

| 2 | -H | -NO2 | Less lipophilic than parent | 45 |

| 3 | -Cl | -H | Less electron-withdrawing than parent | 90 |

| 4 | -Cl | -CN | Nitro group replaced with another electron-withdrawing group | 25 |

| 5 | -CH3 | -NO2 | Chloro group replaced with electron-donating group | 150 |

Impact of the Phenoxy Linkage on Molecular Recognition

The phenoxy linkage, consisting of a phenyl ring connected to the rest of the molecule via an ether oxygen, is a privileged scaffold in medicinal chemistry. This motif is not merely a passive spacer but actively participates in molecular recognition and binding.

The phenyl ring itself provides a broad, hydrophobic surface that can engage in favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. Furthermore, the π-electron system of the aromatic ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with positively charged residues like lysine or arginine. These interactions are fundamental to the binding of many aryloxyalkylamine-containing drugs. nih.govnih.gov

Role of the Ethan-1-amine Chain in Ligand-Target Binding

The ethan-1-amine side chain provides a flexible linker between the aromatic core and a terminal basic nitrogen atom. This component is critical for establishing strong, anchoring interactions with the biological target.

In addition to this primary electrostatic role, the protonated amine has hydrogen atoms that can act as hydrogen bond donors. These can form a network of hydrogen bonds with nearby hydrogen bond acceptor atoms on the protein, further stabilizing the ligand-receptor complex and enhancing binding specificity. The two-carbon (ethan) chain provides a degree of conformational flexibility, allowing the terminal amine to adopt the optimal position and orientation to interact with its target residue(s) within the binding site. Studies on various phenylalkylamines have demonstrated that this amine-containing side chain is essential for their mechanism of action, often serving as the primary anchor to the target protein. nih.govnih.gov

| Compound | Side Chain | Key Properties | Hypothetical Activity (IC50, µM) |

|---|---|---|---|

| 1 (Parent) | -O-CH2-CH2-NH2 | Primary amine, two-carbon spacer | 0.5 |

| 2 | -O-CH2-NH2 | Shorter one-carbon spacer | 5.0 |

| 3 | -O-CH2-CH2-CH2-NH2 | Longer three-carbon spacer | 2.5 |

| 4 | -O-CH2-CH2-NH(CH3) | Secondary amine | 0.8 |

| 5 | -O-CH2-CH2-C(=O)NH2 | Amine replaced with non-basic amide | >100 |

Conformational Analysis and its Correlation with Activity Profiles

The biological activity of a flexible molecule like this compound is not determined by its structure in the solid state or in solution alone, but by the specific three-dimensional conformation it adopts when binding to its target—the so-called "bioactive conformation." The molecule possesses several rotatable single bonds, primarily in the ether linkage and the ethylamine (B1201723) chain, allowing it to exist in a multitude of conformations.

The correlation between a specific conformation and activity is crucial. A molecule may be chemically ideal but inactive if it cannot adopt the correct shape to interact with the target. Computational chemistry methods, such as molecular mechanics and quantum mechanics (DFT), are often employed to model the potential energy surface of a molecule and predict stable conformers. Molecular dynamics simulations can further explore the conformational landscape and the process of a ligand binding to its receptor. nih.gov Understanding the bioactive conformation is a key goal of SAR studies, as it provides a template for designing more rigid analogs that are "pre-organized" for binding, which can lead to a significant increase in potency and selectivity.

Bioisosteric Replacements and Scaffold Hopping Approaches in Analog Design

In modern drug design, lead optimization often involves more significant structural changes than simple substituent modification. Bioisosteric replacement and scaffold hopping are two powerful strategies used to improve compound properties while retaining desired biological activity. spirochem.comresearchgate.net

Bioisosterism is the strategy of replacing a functional group or moiety with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. cambridgemedchemconsulting.com This is often done to address issues with metabolism, toxicity, or pharmacokinetics. For the this compound scaffold, several bioisosteric replacements could be envisioned:

Nitro Group: Could be replaced by other strong electron-withdrawing groups like a cyano (-CN) or a trifluoromethylsulfone (-SO2CF3).

Chloro Group: Could be replaced by a methyl (-CH3) group (similar size) or a trifluoromethyl (-CF3) group (similar electronic properties).

Phenoxy Ether Linkage: The ether oxygen (-O-) could be replaced with a thioether (-S-), a sulfoxide (-SO-), or an amine (-NH-).

Phenyl Ring: The entire aromatic ring could be replaced by other aromatic heterocycles (e.g., pyridine, thiophene) or even non-aromatic, rigid ring systems like bicyclo[1.1.1]pentane (BCP). nih.govnih.gov

Scaffold hopping is a more radical approach that involves replacing the central core structure (the scaffold) of the molecule with a topologically different one, while preserving the spatial orientation of the key pharmacophoric elements. nih.govnih.gov The goal is to discover novel chemical series that share the biological activity of the parent compound but have a different intellectual property profile or better drug-like properties. For the parent compound, the key pharmacophore could be defined as an aromatic core with electron-withdrawing features and a flexible chain connecting to a cationic amine at a specific distance. A scaffold hop could involve replacing the entire phenoxyethanamine core with, for example, an amino-substituted quinoline or a benzylpiperidine structure that maintains a similar spatial arrangement of these key features.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Nitro (-NO2) | Cyano (-CN) | Maintains electron-withdrawing character, different metabolic profile. |

| Nitro (-NO2) | Sulfonamide (-SO2NH2) | Mimics hydrogen bonding capability and electronic properties. |

| Chloro (-Cl) | Trifluoromethyl (-CF3) | Strongly electron-withdrawing, metabolically stable, similar size. |

| Ether Linkage (-O-) | Thioether Linkage (-S-) | Alters bond angle and lipophilicity. |

| Phenyl Ring | Pyridine Ring | Introduces a nitrogen atom, altering polarity and H-bonding potential. |

| Phenyl Ring | Bicyclo[1.1.1]pentane | Acts as a rigid, non-aromatic phenyl mimic to improve metabolic stability and solubility. nih.gov |

Biological and Biochemical Activity Investigations of 2 3 Chloro 4 Nitrophenoxy Ethan 1 Amine Derivatives in Vitro Focus

Antimicrobial Activity Studies

The antimicrobial potential of various compounds structurally related to the 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine scaffold has been explored against a spectrum of pathogenic microorganisms. These in vitro studies have assessed their efficacy against bacteria, fungi, and mycobacteria.

A series of novel 4-chloro-3-nitrophenylthiourea derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens. nih.gov Many of these compounds exhibited high efficacy against both standard and hospital-acquired bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 to 2 µg/mL, comparable to the antibiotic Ciprofloxacin. nih.gov Specifically, derivatives featuring 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents were identified as highly promising against Gram-positive bacteria. nih.gov These compounds also showed a capacity to inhibit the formation of biofilms produced by strains of Staphylococcus epidermidis. nih.gov

Similarly, synthetic 1,3-bis(aryloxy)propan-2-amines have shown selective activity against Gram-positive bacteria, including Enterococcus faecalis, Staphylococcus aureus, and Streptococcus pyogenes. nih.gov The MIC values for these compounds were in the range of 2.5–10 μg/ml, and their Minimal Bactericidal Concentration (MBC) values were similar, suggesting a bactericidal mechanism of action. nih.gov

In the context of Gram-negative bacteria, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been shown to possess antibacterial activity against Klebsiella pneumoniae. scielo.br Studies on its combination with conventional antibiotics revealed a synergistic effect when used with meropenem (B701) and imipenem, indicating its potential to enhance the efficacy of existing treatments against this opportunistic pathogen. scielo.br Other research on (2E)-3-chloro-4-nitro-phenylchalcones also confirmed their antibacterial properties through disc diffusion and serial dilution methods. researchgate.net

| Derivative Class | Bacterial Strains Tested | Key Findings (MIC/Activity) | Reference |

|---|---|---|---|

| 4-Chloro-3-nitrophenylthiourea derivatives | Gram-positive and Gram-negative strains (standard and hospital) | High activity against Gram-positive pathogens (MIC: 0.5-2 µg/mL). nih.gov | nih.gov |

| 1,3-Bis(aryloxy)propan-2-amines | E. faecalis, S. aureus, S. pyogenes | Active against Gram-positive bacteria (MIC: 2.5–10 μg/ml). nih.gov | nih.gov |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Antibacterial activity; synergistic effect with meropenem and imipenem. scielo.br | scielo.br |

| (2E)-3-Chloro-4-nitro-phenylchalcones | Various bacterial strains | Demonstrated antibacterial action in vitro. researchgate.net | researchgate.net |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Gram-positive and Gram-negative bacteria | Good activity against Staphylococcus aureus and Escherichia coli. nih.gov | nih.gov |

Research into the antifungal properties of related derivatives has identified several compounds with notable activity against pathogenic fungi. For instance, certain 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives exhibited distinguished antifungal activity against Candida albicans and Candida glabrata. researchgate.net Similarly, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have been evaluated for their efficacy against yeast-like fungi, with one derivative showing good antifungal activity against C. albicans, approximately half as potent as the standard drug Miconazole. nih.gov

Furthermore, newly synthesized azole derivatives functionalized with a 4-chloro-1,2,3-dithiazol-5-imine moiety have demonstrated high fungicidal activity in vitro against six different species of phytopathogenic fungi. researchgate.net These compounds were found to be more effective than the agricultural fungicide triadimefon (B1683231) against most of the tested pathogens, showing particular efficacy against Rhizoctonia solani and Venturia inaequalis. researchgate.net

| Derivative Class | Fungal Strains Tested | Key Findings/Activity | Reference |

|---|---|---|---|

| 2-Amino-4-(4-chlorophenyl)-1,3-thiazole derivatives | Candida albicans, Candida glabrata | Distinguished antifungal activity observed. researchgate.net | researchgate.net |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Candida albicans, Candida parapsilosis | Good activity against C. albicans. nih.gov | nih.gov |

| Azoles functionalized with 4-chloro-1,2,3-dithiazol-5-imine | Six species of phytopathogenic fungi (e.g., Rhizoctonia solani) | High fungicidal activity, often exceeding reference drug. researchgate.net | researchgate.net |

Several derivatives containing the chloro-nitro-phenyl structural motif have been assessed for their potential to inhibit the growth of Mycobacterium tuberculosis. A study on 4-chloro-3-nitrophenylthiourea derivatives revealed that two N-alkylthioureas had a two- to four-fold increase in in vitro potency against isolates of M. tuberculosis when compared to the standard drug Isoniazid (B1672263). nih.gov

Other studies have also highlighted promising antitubercular activity. For example, an isoniazid derivative showed inhibitory activity against M. tuberculosis H37Rv at a concentration of 4 µg/mL. brieflands.com In a different study, certain chalcone (B49325) analogues demonstrated potent activity, with MIC values of 14 µM against M. tuberculosis in a Microplate Alamar Blue Assay (MABA). elsevierpure.com Furthermore, research on 7H-Pyrrolo[2,3-d]pyrimidine derivatives, including an N-(3-chloro-4-fluorophenyl) substituted compound, identified several molecules with in vitro activity against a reporter strain of M. tuberculosis, with MIC90 values ranging from 0.488 to 62.5 µM for the most active compounds. nih.gov

| Derivative Class | Mycobacterial Strain | Key Findings (MIC) | Reference |

|---|---|---|---|

| 4-Chloro-3-nitrophenylthiourea derivatives | Mycobacterium tuberculosis isolates | 2-4 times more potent than Isoniazid. nih.gov | nih.gov |

| Isoniazid derivative | M. tuberculosis H37Rv | Inhibition at 4 µg/mL. brieflands.com | brieflands.com |

| Chalcone analogues | M. tuberculosis | MIC = 14 µM for potent analogues. elsevierpure.com | elsevierpure.com |

| 7H-Pyrrolo[2,3-d]pyrimidine derivatives | M. tuberculosis (GFP reporter strain) | MIC90 values from 0.488 to 62.5 µM. nih.gov | nih.gov |

In Vitro Cytotoxicity and Anticancer Mechanisms

Beyond their antimicrobial properties, derivatives incorporating the chloro-nitro-phenyl structure have been investigated for their cytotoxic effects on cancer cells, with a focus on understanding their mechanisms of inducing cell death.

Several studies have confirmed that various related derivatives can induce apoptosis, or programmed cell death, in different cancer cell lines. For instance, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) was shown to inhibit the growth of adult T-cell leukemia (ATL) cell lines by inducing apoptosis. nih.gov This was confirmed through flow cytometry and ELISA-based assays. nih.gov The apoptotic effect was associated with an upregulation of p53 and p21 protein levels and a reduction in the anti-apoptotic Bcl-2alpha protein. nih.gov

Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives demonstrated antiproliferative activity by inducing apoptosis in cancer cells. mdpi.comul.ie At concentrations five times their IC50 value, these compounds caused an accumulation of cells in the G0/G1 phase of the cell cycle and inhibited DNA and RNA synthesis in the CCRF-CEM leukemia cell line. mdpi.comul.ie Another class of compounds, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives, also showed potent and selective antitumor efficacy in colon cancer cell lines, which was mediated by the induction of apoptosis. researchgate.net Furthermore, 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone hybrids exhibited significant cytotoxic effects on tumor cells, potentially through a caspase-independent, AIF-mediated apoptotic pathway. nih.gov

The mechanism of action for some of these derivatives has been linked to the inhibition of specific molecular targets crucial for cell survival and proliferation. A study on 4-chloro-3-nitrophenylthiourea derivatives found that their antibacterial action is due to the targeting of bacterial type II topoisomerases, such as DNA gyrase. nih.gov These enzymes are essential for managing DNA topology during replication, and their inhibition leads to bacterial cell death.

In the context of anticancer activity, the induction of apoptosis by DCQ in leukemia cells was linked to the modulation of transforming growth factor (TGF) expression and the upregulation of key cell cycle regulators p53 and p21. nih.gov This indicates interference with cell signaling pathways that control cell growth and death. While specific inhibition of tubulin polymerization or kinases was not detailed for the core compound's immediate derivatives in the provided sources, the inhibition of DNA and RNA synthesis by 7-chloro-(4-thioalkylquinoline) derivatives points to interference with fundamental cellular processes. mdpi.comul.ie

Enzyme Inhibition and Modulation Studies

Derivatives containing the nitrophenyl structural motif have been investigated against several enzyme systems. The presence of the electron-withdrawing nitro group, in particular, has been shown to be a key feature for the inhibition of certain enzymes.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, contributing to the pathogenicity of microorganisms like Helicobacter pylori. The inhibition of urease is a key strategy for treating ulcers and other related diseases.

Research into compounds structurally related to this compound has revealed significant urease inhibitory potential. Specifically, derivatives featuring a nitrophenyl group have demonstrated potent activity. For instance, a series of 2-(N-(3-nitrophenyl)-N-phenylsulfonyl)aminoacetohydroxamic acids were designed and synthesized as novel urease inhibitors. Many of these compounds showed higher potency than the standard inhibitor acetohydroxamic acid. sphinxsai.com The most active compound in this series, 2-(N-(3-nitrophenyl)-N-(4-bromophenylsulfonyl)aminoacetohydroxamic acid, exhibited an IC50 value of 0.13 µM. sphinxsai.com

Mechanistic studies revealed that this class of inhibitors acts reversibly with a mixed inhibition mechanism. sphinxsai.com This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax).

Further structure-activity relationship (SAR) studies on other heterocyclic scaffolds have confirmed that the presence of strong electron-withdrawing groups, such as nitro (-NO2) and trifluoromethyl (-CF3), on an associated aryl ring enhances urease inhibitory activity. researchgate.net For example, imidazopyridine-oxazole analogs bearing 2-NO2 & 4-Cl or 3-CF3 & 5-NO2 substitution patterns were found to be excellent urease inhibitors, with some being more potent than the standard drug thiourea. researchgate.net

Table 1: In Vitro Urease Inhibition by Structurally Related Nitro-Containing Compounds

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor USP1-associated factor 1 (UAF1), is a deubiquitinase enzyme that plays a critical role in regulating the DNA damage response. google.comnih.gov As such, the USP1/UAF1 complex is considered a promising target for anticancer therapies. google.combioworld.com Potent and selective inhibitors of USP1/UAF1, such as ML323, have been developed and shown to possess nanomolar inhibitory potency. google.comnih.gov However, based on the conducted literature search, no specific in vitro studies on the inhibition of DUB enzymes, including USP1/UAF1, by derivatives of this compound have been reported.

Na+/K+-ATPase The Sodium-Potassium Adenosine (B11128) Triphosphatase (Na+/K+-ATPase) is a transmembrane protein essential for maintaining electrochemical gradients across the plasma membrane of animal cells. Studies have shown that certain organic amines can inhibit its activity. For example, ethylenediamine (B42938) and its derivatives have been found to produce a strong, irreversible inhibitory effect on Na+/K+-ATPase. nih.gov The inhibitory effect of these analogs is dependent on the length of their hydrocarbon radicals. nih.gov While this suggests that the ethan-1-amine moiety of the title compound could potentially interact with this enzyme, specific inhibitory data for derivatives of this compound against Na+/K+-ATPase are not available in the reviewed literature.

DprE1 Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial flavoenzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for novel anti-tuberculosis drugs. uni-hamburg.de A key feature of several classes of potent, covalent DprE1 inhibitors is the presence of a nitro group on an aromatic ring. uni-hamburg.de This group is essential for the mechanism of inhibition, which involves reductive activation of the nitro group within the enzyme's active site, leading to the formation of a covalent adduct with a cysteine residue (Cys387). uni-hamburg.demdpi.com

Classes of nitro-aromatic compounds, such as benzothiazinones (BTZs) and dinitrobenzamides (DNBs), have shown potent activity against M. tuberculosis by targeting DprE1. uni-hamburg.demdpi.com Given that the this compound scaffold contains the requisite nitro-aromatic moiety, its derivatives represent potential candidates for DprE1 inhibition.

Table 2: In Vitro Activity of Nitro-Containing Inhibitors Against DprE1

Receptor and Ion Channel Interaction Studies (In Vitro Pharmacological Profiling)

The phenoxy-ethanamine scaffold is present in numerous pharmacologically active compounds, suggesting that derivatives of this compound may also interact with various receptors and ion channels.

Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability. The compound 2-Aminoethoxydiphenyl borate (B1201080) (2-APB), which shares a 2-aminoethoxy structural motif with the title compound, has been shown to act as an inhibitor of three representative human Kv1 channels. In vitro studies using whole-cell patch-clamp techniques demonstrated that 2-APB significantly blocks the A-type Kv channel Kv1.4, while showing weaker inhibition against the delayed rectifier channels Kv1.2 and Kv1.3. The differential effect suggests that the fast inactivation gating mechanism of the channels plays a role in the interaction.

Table 3: In Vitro Inhibitory Effects of 2-APB on Human Kv1 Channels

While KCa2 (small-conductance Ca2+-activated K+) channels are important neuronal regulators, and various gating modulators for them have been identified, no direct link between these channels and phenoxy-ethanamine derivatives was found in the conducted search.

Serotonin (B10506) Receptors The phenoxy-ethylamine scaffold is a known pharmacophore for serotonin (5-HT) receptors. In vitro binding assays have shown that derivatives can exhibit high affinity for multiple subtypes. For example, certain 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have demonstrated high affinity for both 5-HT1A and 5-HT7 receptors. One such compound displayed a Ki of 0.3 nM for the 5-HT1A receptor and 3.1 nM for the 5-HT7 receptor. Similarly, a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives showed potent 5-HT3 receptor antagonistic activity. These findings suggest that the core structure of this compound is well-suited for interaction with serotonin receptors.

Adenosine Receptors Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors involved in various physiological processes. In vitro radioligand binding assays on human adenosine receptors have been used to evaluate 2-substituted adenosine derivatives. These studies found that linking a 2-phenylethyl moiety to adenosine via an ether group—structurally analogous to the phenoxy ether in the title compound—resulted in higher affinity for the A3 receptor (Ki = 54 nM) compared to linking it through an amine (Ki = 310 nM) or a thioether (Ki = 1960 nM). Certain 2-alkoxy adenosine derivatives were identified as moderately potent partial agonists at the A3 receptor.

Table 4: In Vitro Binding Affinities (Ki) of Structurally Related Compounds at Serotonin and Adenosine Receptors

Table of Mentioned Compounds

Utilization in Biochemical Assays as Molecular Probes

Extensive literature searches did not yield specific studies detailing the utilization of this compound or its direct derivatives as molecular probes in in vitro biochemical assays. The available research on compounds with similar structural motifs primarily focuses on their synthesis and evaluation for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, rather than their application as tools for detection or quantification in biochemical assays.

Molecular probes are essential tools in biochemistry, designed to interact with specific targets (e.g., enzymes, receptors, nucleic acids) and produce a measurable signal, thereby allowing for the detection and quantification of the target or its activity. Common applications include their use in fluorescence microscopy, immunoassays, and enzyme activity assays. These probes are often engineered to possess specific properties, such as fluorescence, radioactivity, or the ability to participate in a colorimetric reaction upon binding to their target.

While the core structure of this compound contains reactive functional groups that could potentially be modified for such purposes—for instance, by attaching a fluorophore to the amine group—there is no scientific literature available to date that documents the development or application of such derivatives as molecular probes.

Therefore, a data table summarizing research findings on this specific topic cannot be provided, as no relevant data has been reported in the reviewed scientific literature. Further research would be necessary to explore the potential of this compound and its derivatives as molecular probes for use in biochemical assays.

Computational and Theoretical Chemistry Applications in Studying 2 3 Chloro 4 Nitrophenoxy Ethan 1 Amine

Quantum Mechanical Studies (e.g., DFT Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT is a method of choice for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost. These calculations can elucidate a wealth of information about a molecule's intrinsic properties.

Electronic Structure and Reactivity Predictions

DFT calculations are used to determine the optimized molecular geometry of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine, predicting bond lengths, bond angles, and dihedral angles. From the electronic structure, key quantum chemical descriptors can be derived to predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would likely highlight the electronegative nitro and chloro groups as regions of negative potential, while the amine group's hydrogen atoms would represent areas of positive potential, indicating sites for potential intermolecular interactions.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Derived from DFT Calculations

| Parameter | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | - |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | - |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | - |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | - |

| Electron Affinity | The energy released when an electron is added to the molecule. | - |

| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. | - |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | - |

Note: This table is illustrative. Specific values for this compound are not available in the reviewed literature.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Theoretical calculations are invaluable for interpreting experimental spectra. DFT methods can simulate various types of spectra for this compound:

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are crucial for assigning the signals in experimentally obtained NMR spectra, helping to confirm the molecular structure.

IR Spectroscopy: By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. This helps in assigning the vibrational modes of the functional groups present in the molecule, such as the N-H stretches of the amine, the C-Cl stretch, and the symmetric and asymmetric stretches of the nitro group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. This provides insight into the electronic transitions occurring within the molecule.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis

The flexible ethanamine side chain of this compound allows it to adopt various three-dimensional shapes or conformations. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to explore the conformational landscape of a molecule.

Molecular Dynamics (MD): This technique simulates the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation would reveal the dynamic behavior of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Monte Carlo (MC): This method uses random sampling to explore different molecular conformations and calculates their corresponding energies. It is particularly useful for searching a wide range of conformational space to locate the global energy minimum.

These simulations provide a detailed picture of the molecule's flexibility and the preferred spatial arrangement of its constituent atoms, which is critical for understanding its interaction with biological targets.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). If this compound were to be investigated as a potential biologically active agent, docking studies would be essential.

The process involves placing the 3D structure of the compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and rank the different binding poses. This modeling can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the amine group could act as a hydrogen bond donor, while the aromatic ring could engage in pi-stacking interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Prediction

QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., physicochemical, electronic, and topological) for a set of similar molecules with known activities, a predictive model can be developed.

If this compound were part of a library of compounds being tested for a specific biological effect, QSAR could be employed. The model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

Before a compound can be considered for pharmaceutical development, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools use computational algorithms and models to estimate these properties from the molecular structure alone, reducing the need for costly and time-consuming early-stage experimental work.

For this compound, a variety of ADME parameters could be predicted. These predictions are often based on established models, such as Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 2: Representative In Silico ADME Parameters Predicted for a Small Molecule

| ADME Property | Description | Predicted Outcome for a Hypothetical Molecule |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed through the human gut. | High/Low |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross the BBB to act on the central nervous system. | Yes/No |

| Distribution | ||

| Plasma Protein Binding (PPB) | Predicts the extent to which the compound binds to proteins in the blood. | High/Low % |

| Metabolism | ||

| CYP450 Inhibition | Predicts if the compound is likely to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Inhibitor/Non-inhibitor |

| Excretion | ||

| Renal Organic Cation Transporter | Predicts interaction with transporters involved in excretion through the kidneys. | Substrate/Non-substrate |

Note: This table illustrates the types of predictions made by ADME software. Specific predicted values for this compound would require a dedicated computational analysis.

Scaffold Enumeration and Virtual Screening for Novel Analogues

Computational chemistry provides powerful tools for the discovery of novel analogues of lead compounds such as this compound. Scaffold enumeration and virtual screening are key in silico techniques employed to explore vast chemical spaces and identify molecules with potentially improved biological activity, selectivity, and pharmacokinetic profiles. These methods are instrumental in accelerating the drug discovery process by prioritizing the synthesis and biological evaluation of the most promising candidates.

Scaffold Enumeration:

Scaffold enumeration is a computational strategy used to generate diverse libraries of molecules by systematically modifying a core chemical structure, or scaffold. In the context of this compound, the core scaffold can be dissected into several key regions amenable to modification: the chloronitrophenyl ring, the ether linkage, and the ethylamine (B1201723) side chain. By substituting, adding, or deleting functional groups at these positions, a vast virtual library of novel analogues can be created.

For instance, the chloro and nitro groups on the phenyl ring can be replaced with other electron-withdrawing or electron-donating groups to probe their influence on target binding. Similarly, the ethylamine side chain can be extended, constrained into a ring system, or functionalized with various substituents to explore new interactions with a biological target.

Virtual Screening:

Once a virtual library of analogues has been enumerated, virtual screening is employed to assess their potential for biological activity against a specific target. This process involves the use of computational algorithms to predict the binding affinity and mode of interaction between each molecule in the library and the three-dimensional structure of the target protein. High-throughput docking is a common virtual screening method where each molecule is computationally "docked" into the active site of the target, and a scoring function is used to estimate the strength of the interaction.

The results of a virtual screening campaign are typically a ranked list of compounds, with the highest-ranking molecules representing the most promising candidates for further investigation. These "hits" can then be synthesized and subjected to experimental validation.

Illustrative Data from a Hypothetical Virtual Screening Study:

To illustrate the outcomes of such a computational study, the following data tables present hypothetical results from a virtual screening of novel analogues of this compound against a putative protein kinase target.

Table 1: Top-Ranked Analogues from Virtual Screening

| Compound ID | Scaffold Modification | Docking Score (kcal/mol) | Predicted Key Interactions |

| A-001 | Replacement of chloro with fluoro | -9.8 | Hydrogen bond with hinge region; Pi-stacking with catalytic spine residue |

| A-002 | Bioisosteric replacement of nitro with cyano | -9.5 | Enhanced dipole-dipole interactions with gatekeeper residue |

| A-003 | Cyclization of ethylamine into a piperidine (B6355638) ring | -9.2 | Improved van der Waals contacts in the hydrophobic back pocket |

| A-004 | Addition of a methyl group to the ethylamine | -8.9 | Favorable hydrophobic interaction with the ribose-binding pocket |

| A-005 | Replacement of the ether linkage with a thioether | -8.7 | Altered geometry improving fit in the active site |

Table 2: Analysis of Top-Scoring Analogue A-001

| Property | Value | Interpretation |

| Molecular Weight | 218.6 g/mol | Within the range for good oral bioavailability |

| LogP | 2.1 | Optimal lipophilicity for cell permeability |

| Hydrogen Bond Donors | 1 | Favorable for target binding |

| Hydrogen Bond Acceptors | 4 | Favorable for target binding |

| Predicted IC50 | 50 nM | Potentially potent inhibitor |

These tables exemplify the type of data generated through computational studies, providing valuable insights for the rational design of novel and more effective analogues of this compound.

Analytical Methodologies for Characterization and Quantification of 2 3 Chloro 4 Nitrophenoxy Ethan 1 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information about the molecular structure by investigating the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, the connectivity of atoms can be established.

¹H NMR: The proton NMR spectrum of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine is expected to show distinct signals for the aromatic protons, the two aliphatic methylene (B1212753) (-CH₂-) groups, and the primary amine (-NH₂) protons. docbrown.info The aromatic region would display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The ethoxyamine side chain protons would likely appear as two triplets, resulting from spin-spin coupling with each other. docbrown.info The amine protons may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum is predicted to show eight unique signals, corresponding to the eight distinct carbon environments in the molecule. The six aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with their exact shifts influenced by the electron-withdrawing nitro and chloro groups and the electron-donating ether oxygen. The two aliphatic carbons of the ethanamine moiety will appear in the upfield region. docbrown.info The carbon atom bonded to the oxygen (C-O) will be more deshielded and appear at a higher chemical shift compared to the carbon bonded to the nitrogen (C-N). docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | ~7.0 - 8.2 | Doublet, Doublet of Doublets | ~115 - 155 |

| Aromatic C-Cl | - | - | ~120 - 135 |

| Aromatic C-NO₂ | - | - | ~140 - 150 |

| Aromatic C-O | - | - | ~150 - 160 |

| -O-CH₂ - | ~4.2 - 4.4 | Triplet | ~65 - 75 |

| -CH₂ -NH₂ | ~3.0 - 3.3 | Triplet | ~40 - 50 |

| -NH₂ | Variable (Broad) | Singlet | - |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, nitro, ether, and chloro-aromatic functionalities. nist.gov Key expected vibrations include the N-H stretches of the primary amine, strong asymmetric and symmetric stretches of the nitro group, the C-O-C stretch of the ether linkage, and vibrations associated with the substituted benzene ring. ijcrt.org

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (symmetric & asymmetric) | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | N-H Scissor Bend | 1580 - 1650 |

| Nitro Group (-NO₂) | Asymmetric Stretch | 1500 - 1570 (strong) |

| Nitro Group (-NO₂) | Symmetric Stretch | 1300 - 1370 (strong) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aliphatic Chain (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Ether (-C-O-C-) | C-O Stretch | 1050 - 1250 |

| Aryl Halide (C-Cl) | C-Cl Stretch | 600 - 800 |

UV-Visible Absorption Spectroscopy: This technique measures the electronic transitions within a molecule. The 3-chloro-4-nitrophenoxy moiety acts as a strong chromophore. The spectrum is expected to show intense absorption bands in the UV region, primarily due to π → π* transitions within the aromatic ring, which is highly influenced by the nitro group. ijcrt.orgmsu.edu The presence of substituents like chlorine and the ethoxyamine group can cause a shift in the wavelength of maximum absorption (λmax). ijcrt.org The n → π* transition of the nitro group may also be observed as a weaker absorption band at a longer wavelength. ijcrt.org

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can be used to deduce structural information from fragmentation patterns.

Under electron ionization (EI), the this compound molecule would first form a molecular ion [M]⁺•. This ion would then undergo fragmentation through several predictable pathways. Key fragmentation events would include alpha-cleavage adjacent to the amine, resulting in a stable iminium ion (e.g., [CH₂NH₂]⁺ at m/z 30), which is often the base peak for primary amines. docbrown.info Other significant fragmentations would involve cleavage of the ether bond, loss of the nitro group (•NO₂), and expulsion of a chlorine atom (•Cl). miamioh.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion and its fragments, serving as a definitive tool for structure confirmation and identification.

Predicted Key Fragments in the Mass Spectrum of this compound

| Proposed Fragment | Formation Mechanism | Predicted m/z |

| [M]⁺• | Molecular Ion | 216/218 (isotope pattern) |

| [M - NO₂]⁺ | Loss of nitro group | 170/172 |

| [C₈H₉ClN]⁺• | Cleavage of C-O ether bond | 154/156 |

| [C₆H₃ClNO₂]⁺ | Cleavage of O-CH₂ bond | 172/174 |

| [CH₂NH₂]⁺ | Alpha-cleavage | 30 |

Chromatographic Separation and Analysis

Chromatographic techniques are employed to separate the target compound from impurities or other components in a mixture, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for separating nitroaromatic compounds and amines. mtc-usa.comepa.gov

Stationary Phase: A C18 or Phenyl-type column is commonly used, providing separation based on hydrophobicity. mtc-usa.com

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is effective. mtc-usa.com

Detectors:

Photodiode Array (PDA) Detector: Given the strong UV absorbance of the nitrophenyl chromophore, a PDA detector is highly suitable for both detection and quantification. It also provides UV spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

Tandem Mass Spectrometry (MS/MS): Coupling HPLC with an MS/MS detector (LC-MS/MS) offers superior selectivity and sensitivity. It allows for quantification at very low levels and provides structural confirmation by monitoring specific parent-to-daughter ion transitions, making it a powerful tool for trace analysis in complex matrices.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the high polarity and low volatility of the primary amine group, which leads to poor peak shape and thermal degradation. nih.gov To overcome these issues, a chemical derivatization step is necessary prior to GC-MS analysis. iu.edu

Derivatization involves converting the polar -NH₂ group into a less polar, more volatile, and more thermally stable functional group. researchgate.net This process significantly improves chromatographic performance, leading to sharper, more symmetrical peaks. iu.edu

Common derivatization strategies for primary amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable amide derivatives. nih.gov

Silylation: Reaction with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

Once derivatized, the compound can be readily separated on a standard non-polar or mid-polar GC capillary column and detected by mass spectrometry. The mass spectrum of the derivative will show a different fragmentation pattern, which can be used for identification and quantification. oup.com

Common Derivatization Reagents for GC-MS Analysis of Primary Amines

| Reagent Class | Example Reagent | Abbreviation | Derivative Formed |

| Acylating Agents | Trifluoroacetic anhydride | TFAA | Trifluoroacetamide |

| Acylating Agents | Heptafluorobutyric anhydride | HFBA | Heptafluorobutyramide |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) amine |

| Chloroformates | Isobutyl chloroformate | IBCF | Carbamate |

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used to determine the purity of a sample and to monitor the progress of a chemical reaction. For this compound, TLC serves as a primary method to quickly assess the presence of starting materials, by-products, or other impurities.

The process involves spotting a small quantity of the compound, dissolved in a volatile solvent, onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the mobile phase. Due to the polar nature of this compound, stemming from its amine and nitro functional groups, a polar stationary phase like silica gel is appropriate.

The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent and a moderately polar solvent is typically employed. For a compound with the polarity of this compound, a solvent system such as ethyl acetate/hexane or dichloromethane/methanol would be a logical starting point. The ratio of these solvents is optimized to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for the main compound spot, which allows for clear separation from more polar or less polar impurities.

Table 1: Proposed TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain |

After the solvent front has moved up the plate, the plate is removed and dried. Visualization of the separated spots is then performed. Since the aromatic nitro-group in the compound allows it to absorb ultraviolet (UV) light, the spot can be visualized by shining UV light at a wavelength of 254 nm, where it will appear as a dark spot against a fluorescent green background. For further visualization, or if impurities are not UV-active, chemical staining agents can be used. A potassium permanganate (KMnO4) stain is effective as it reacts with the oxidizable amine group, appearing as a yellowish-brown spot on a purple background.

The purity is assessed by the number of spots observed. A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. The Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a specific TLC system and can be used for identification purposes when compared to a standard.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the definitive way to determine the solid-state structure of this compound, offering unequivocal proof of its molecular connectivity and stereochemistry.

The technique requires a single, high-quality crystal of the compound. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded as the crystal is rotated.

This complex dataset is then processed using sophisticated computer software to solve the phase problem and generate an electron density map of the crystal's unit cell—the basic repeating structural unit. From this map, the positions of individual atoms can be determined, allowing for the elucidation of bond lengths, bond angles, and torsion angles.

While specific crystallographic data for this compound is not available in the surveyed literature, the analysis would yield a set of parameters similar to those presented in the representative table below. This data provides an unambiguous confirmation of the compound's structure.

Table 2: Representative Crystallographic Data for a Molecular Compound

| Parameter | Example Value |

| Empirical Formula | C8H9ClN2O3 |

| Formula Weight | 216.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 970 Å3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.48 g/cm3 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. It is a crucial step in characterizing a newly synthesized compound like this compound to verify that its elemental composition matches its theoretical chemical formula (C8H9ClN2O3).

The most common method for this is combustion analysis. A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO2), the hydrogen to water (H2O), and the nitrogen to nitrogen gas (N2) or its oxides, which are then reduced back to N2. The amounts of these combustion products are accurately measured by various detection methods, such as infrared spectroscopy or thermal conductivity.

The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's proposed formula and its purity.

Table 3: Theoretical vs. Experimental Elemental Analysis for C8H9ClN2O3

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | 44.36% | Value to be determined |

| Hydrogen (H) | 4.19% | Value to be determined |

| Nitrogen (N) | 12.93% | Value to be determined |

| Chlorine (Cl) | 16.36% | Value to be determined |

| Oxygen (O) | 22.16% | Value to be determined |

It is important to note that while specific experimental elemental analysis data for this compound is not provided in publicly accessible literature, the theoretical values serve as the benchmark against which any future analysis would be validated.

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes and Green Chemistry Approaches

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 2-(3-chloro-4-nitrophenoxy)ethan-1-amine and its derivatives. Traditional methods for producing aromatic amines often involve the reduction of nitro compounds, which can utilize harsh reagents. organic-chemistry.orgjsynthchem.com Green chemistry principles encourage the use of sustainable and less hazardous alternatives. organic-chemistry.org

Key areas for exploration include:

Catalytic Hydrogenation: Investigating novel catalysts, such as V2O5/TiO2, for the hydrogenation of the nitro group under milder conditions, potentially using visible light as an energy source. organic-chemistry.org

Microwave-Assisted Synthesis: Exploring the use of microwave heating to accelerate the reduction of the nitroaromatic precursor, which has been shown to be effective for similar compounds, potentially leading to higher yields in shorter reaction times.

Flow Chemistry: Adapting the synthesis to a continuous flow process could offer better control over reaction parameters, improve safety, and allow for easier scalability.

Biocatalysis: The use of nitroreductase enzymes presents a highly selective and environmentally benign route for the reduction of nitroaromatic compounds to their corresponding amines.

These approaches aim to not only improve the efficiency and yield of the synthesis but also to align with the growing demand for sustainable chemical manufacturing.

Exploration of Untapped Biological Target Classes (In Vitro)

The structural motifs within this compound suggest potential interactions with various biological targets. The presence of chloro and nitro groups on an aromatic ring is a feature found in some biologically active compounds. researchgate.netnih.gov Future in vitro studies could investigate the compound's activity against a range of target classes.

Table 1: Potential Untapped Biological Target Classes for In Vitro Screening

| Target Class | Rationale |

| Protein Kinases | Many kinase inhibitors feature substituted aromatic rings. nih.govnih.govlifechemicals.com The scaffold of this compound could be a starting point for developing inhibitors of specific kinases involved in diseases like cancer. |

| G-Protein Coupled Receptors (GPCRs) | Substituted phenoxyethanamines are known to interact with various GPCRs. Screening against a panel of GPCRs could reveal unexpected activities. |

| Ion Channels | The overall structure may allow for interaction with voltage-gated or ligand-gated ion channels, which are important drug targets. |

| Enzymes involved in microbial pathogenesis | The nitroaromatic group is a known pharmacophore in some antimicrobial agents. acs.org The compound could be screened against bacterial or fungal enzymes. |

Systematic screening of this compound against these and other target classes could uncover novel biological activities and provide starting points for new therapeutic research.

Rational Design of Highly Selective and Potent Derivatives through Advanced Computational Methods

Computational chemistry offers powerful tools for the rational design of new molecules with improved properties. openmedicinalchemistryjournal.comsysrevpharm.orgnih.gov Starting with the scaffold of this compound, computational methods can be employed to design derivatives with enhanced selectivity and potency for specific biological targets.

Key computational approaches include: